molecular formula C12H4Cl4O2 B167077 1,2,3,4-Tetrachlorodibenzo-P-dioxin CAS No. 30746-58-8

1,2,3,4-Tetrachlorodibenzo-P-dioxin

Cat. No.: B167077
CAS No.: 30746-58-8
M. Wt: 322 g/mol
InChI Key: DJHHDLMTUOLVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrachlorodibenzo-P-dioxin is a polychlorinated dibenzo-p-dioxin, a class of compounds known for their environmental persistence and toxicity. These compounds are often by-products of industrial processes such as waste incineration and chemical manufacturing. This compound is particularly notorious due to its high toxicity and potential for bioaccumulation in the food chain .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Cellular Effects

The effects of this compound on drug-metabolizing enzymes were studied in male and female rats . It was found that this compound induced both Phase I (CYP1A-mediated monooxygenase) and Phase II drug-metabolizing enzymes (UGT, GST, DT-diaphorase) in the male and female rat liver .

Molecular Mechanism

This compound is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

The reductive dechlorination activity of this compound in microcosms established with different estuarine sediments tended to decrease with increased in situ salinity .

Metabolic Pathways

This compound activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Transport and Distribution

This compound is extremely stable, even on heating to 1292°F . Solutions of this type of chemical in methanol are degraded by exposure to summer sunlight or irradiation with an ultraviolet lamp (300 nm) .

Subcellular Localization

This compound is a membrane-bound molecule . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrachlorodibenzo-P-dioxin can be synthesized through various chemical reactions involving chlorinated phenols. One common method involves the condensation of 2,4,5-trichlorophenol in the presence of a base, followed by oxidative coupling . The reaction conditions typically require high temperatures and the presence of a catalyst to facilitate the formation of the dioxin ring structure.

Industrial Production Methods

Industrial production of this compound is generally unintentional, occurring as a by-product in the manufacture of herbicides, pesticides, and other chlorinated organic compounds. The control of reaction conditions and the use of purification techniques are crucial to minimize the formation of this toxic compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the exchange of chlorine atoms .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher chlorinated dioxins, while reduction typically results in less chlorinated derivatives .

Comparison with Similar Compounds

1,2,3,4-Tetrachlorodibenzo-P-dioxin is part of a broader class of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). Similar compounds include:

This compound is unique in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity compared to other dioxins and related compounds .

Properties

IUPAC Name

1,2,3,4-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHHDLMTUOLVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074030
Record name 1,2,3,4-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,3,4-tetrachlorodibenzo-p-dioxin appears as colorless needles or white powder. (NTP, 1992)
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

30746-58-8
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,4-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30746-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrachlorodibenzodioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030746588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrachlorodibenzodioxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5S8P28CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

363 to 367 °F (NTP, 1992)
Record name 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21069
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrachlorodibenzo-P-dioxin
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrachlorodibenzo-P-dioxin
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrachlorodibenzo-P-dioxin
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrachlorodibenzo-P-dioxin
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrachlorodibenzo-P-dioxin
Reactant of Route 6
1,2,3,4-Tetrachlorodibenzo-P-dioxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.